- Preparation and purification of N-substituted maleimide, Japan, , ,
Cas no 930-88-1 (N-Methylmaleimide)

N-Methylmaleimide structure
Nome del prodotto:N-Methylmaleimide
N-Methylmaleimide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Methyl-1H-pyrrole-2,5-dione
- N-Methylmaleimide
- 1-methylpyrrole-2,5-dione
- N-Methylmaleinimide
- Maleimide, N-methyl-
- 1H-Pyrrole-2,5-dione, 1-methyl-
- N-methyl maleimide
- 1-methyl-pyrrole-2,5-dione
- P0TFZ8R21Y
- 1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- SEEYREPSKCQBBF-UHFFFAOYSA-N
- N-methymaleimide
- N-Methylomaleimide
- WLN: T5VNVJ B1
- 1-methylazoline-2,5-dione
- Maleimide-Related Compound
- 1-Methyl-1H-pyrrole-2,5-dione (ACI)
- Maleimide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl maleic imide
- N-Methylpyrrole-2,5-dione
- NSC 57594
- NSC57594
- PD135234
- EINECS 213-226-1
- BDBM7803
- DB-057367
- MFCD00005508
- NSC-57594
- STK055426
- Q15720563
- CHEMBL225037
- DS-15966
- DTXSID30239240
- F14903
- CS-0070301
- N-Methylmaleimide, 97%
- Z203053858
- BRN 0108550
- 5-21-10-00005 (Beilstein Handbook Reference)
- SCHEMBL36966
- 930-88-1
- 1-Methyl-1H-pyrrole-2,5-dione; 1-Methylpyrrole-2,5-dione; N-Methylmaleinimide; N-Methylpyrrole-2,5-dione; NSC 57594
- 1-Methyl-1H-pyrrole-2,5-dione #
- F3188-0045
- 1H-Pyrrole-2, 1-methyl-
- EN300-25331
- SEEYREPSKCQBBF-UHFFFAOYSA-
- NS00039522
- UNII-P0TFZ8R21Y
- InChI=1/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
- AKOS001276499
- M0807
- methyl-1h-pyrrole-2,5-dione
- SY049546
- HMS1659H21
- AI3-22153
-
- MDL: MFCD00005508
- Inchi: 1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
- Chiave InChI: SEEYREPSKCQBBF-UHFFFAOYSA-N
- Sorrisi: O=C1N(C)C(=O)C=C1
- BRN: 0108550
Proprietà calcolate
- Massa esatta: 111.03200
- Massa monoisotopica: 111.032028402g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 153
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 37.4
- XLogP3: -0.5
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.3113 (rough estimate)
- Punto di fusione: 94-96 °C (lit.)
- Punto di ebollizione: 208.19°C (rough estimate)
- Indice di rifrazione: 1.4260 (estimate)
- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
- PSA: 37.38000
- LogP: -0.52090
- Sensibilità: Sensibile all'umidità
- Solubilità: Non determinato
N-Methylmaleimide Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H314-H317
- Dichiarazione di avvertimento: P280-P305 + P351 + P338-P310
- Numero di trasporto dei materiali pericolosi:UN 1759 8/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 22-34-43
- Istruzioni di sicurezza: S26-S36/37/39-S45
- CODICI DEL MARCHIO F FLUKA:10-21
- RTECS:ON5600000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R20/21; R25; R34; R43
- PackingGroup:III
- Condizioni di conservazione:Inert atmosphere,2-8°C
- Classe di pericolo:8
- Termine di sicurezza:6.1
- Gruppo di imballaggio:II
N-Methylmaleimide Dati doganali
- CODICE SA:2925190090
- Dati doganali:
Codice doganale cinese:
2925190090Panoramica:
2925190090 Altre imide e loro sali derivati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2925190090 altre imide e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
N-Methylmaleimide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25331-0.05g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 0.05g |
$19.0 | 2024-06-19 | |
Enamine | EN300-25331-2.5g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 2.5g |
$25.0 | 2024-06-19 | |
Enamine | EN300-25331-25.0g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 25.0g |
$171.0 | 2024-06-19 | |
Enamine | EN300-25331-100.0g |
1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
930-88-1 | 95% | 100.0g |
$362.0 | 2024-06-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-25g |
N-Methylmaleimide |
930-88-1 | 97.0%(GC) | 25g |
¥595.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0807-100g |
N-Methylmaleimide |
930-88-1 | 97.0%(GC) | 100g |
¥1390.0 | 2022-06-10 | |
TRC | M316800-25000mg |
N-Methylmaleimide |
930-88-1 | 25g |
$150.00 | 2023-05-17 | ||
Life Chemicals | F3188-0045-0.25g |
N-Methylmaleimide |
930-88-1 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158890-25G |
N-Methylmaleimide |
930-88-1 | >98.0%(GC) | 25g |
¥265.90 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N831066-5g |
N-Methylmaleimide |
930-88-1 | 97% | 5g |
¥107.00 | 2022-09-01 |
N-Methylmaleimide Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane , Water ; rt → reflux; 30 h, reflux
Riferimento
- Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid CatalystChemistry - A European Journal, 2014, 20(44), 14256-14260,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Cesium carbonate Solvents: Isobutanol
Riferimento
- Preparation of N-substituted maleimides, Japan, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Solvents: Toluene ; 4 - 5 h, reflux
Riferimento
- Antibacterial and antifungal study of synthesized anthracenyl-based triazole cycloadductsOriental Journal of Chemistry, 2011, 27(1), 321-324,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Riferimento
- The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluationEuropean Journal of Medicinal Chemistry, 2020, 191,,
Synthetic Routes 6
Condizioni di reazione
1.1 Solvents: Diethyl ether ; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C
1.3 Reagents: Water ; cooled
Riferimento
- Design, synthesis and biochemical evaluation of novel ethanoanthracenes and related compounds to target Burkitt's lymphomaPharmaceuticals, 2020, 13(1),,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Potassium dichromate
Riferimento
- The photooxidation of pyrrole: A simple synthesis of maleimideChemistry & Industry (London, 1962, 1576, 1576-7,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Solvents: Acetic acid ; rt; 6 - 8 h, 125 °C; 125 °C - rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Cp*Co(III)-Catalyzed C-H Alkylation with Maleimides Using Weakly Coordinating Carbonyl Directing GroupsOrganic Letters, 2018, 20(10), 2835-2838,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Sodium sulfate Catalysts: Copper sulfate Solvents: Xylene ; cooled; 2 h, 140 °C
Riferimento
- 9,10-Dibromo-N-alkyl-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones: Synthesis and Investigation of Their Effects on Carbonic Anhydrase Isozymes I, II, IX, and XIIArchiv der Pharmazie (Weinheim, 2016, 349(6), 466-474,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; 110 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Riferimento
- Rigidized 1-arylsulfonyltryptamines: Synthesis and pharmacological evaluation as 5-HT6 receptor ligandsBioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4577-4580,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Triethylamine , Trimethylsilyl triflate Solvents: Diethyl ether
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
Riferimento
- Facile Conversion of Succinic to Maleic-Type Anhydrides, Thioanhydrides, and ImidesJournal of Organic Chemistry, 1995, 60(21), 6676-7,
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Solvents: Acetic acid ; 8 h, 110 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
Riferimento
- Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo CinnolinesJournal of Organic Chemistry, 2023, 88(6), 3424-3435,
Synthetic Routes 17
Condizioni di reazione
1.1 Solvents: Acetic acid ; 8 h, 130 °C; 130 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Water as an oxygen source in I2-mediated construction of highly functionalized maleimide-fused phenolsOrganic Chemistry Frontiers, 2023, 10(17), 4329-4335,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Glucose-Responsive Disassembly of Polymersomes of Sequence-Specific Boroxole-Containing Block Copolymers under Physiologically Relevant ConditionsACS Macro Letters, 2012, 1(10), 1194-1198,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ; 5 min, heated
1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C
1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C
Riferimento
- Comparative study of C-alkylation, N-alkylation and O-alkylation reactions under microwave irradiation and phase transfer catalysts (PTC), employing non-conventional alkylating agentsInternational Journal of Chemistry (Mumbai, 2013, 2(3), 316-320,
Synthetic Routes 20
Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid , Water ; overnight, 120 °C
Riferimento
- Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical processOrganic Chemistry Frontiers, 2017, 4(11), 2207-2210,
N-Methylmaleimide Raw materials
- 2-Butenoic acid, 4-(methylamino)-4-oxo-, 2-methylpropyl ester, (Z)-
- Methylammonium Chloride
- N-Methylsuccinimide
- 1,5-dihydro-5-hydroxy-1-methyl-2H-Pyrrol-2-one
- Maleic acid
- Maleimide
- N-Methylmaleimide
- Anthracene, 9-(azidomethyl)-
- 2,5-dihydrofuran-2,5-dione
N-Methylmaleimide Preparation Products
N-Methylmaleimide Letteratura correlata
-
Priya Sonowal,Pratiksha Bhorali,Sabera Sultana,Sanjib Gogoi Org. Biomol. Chem. 2021 19 5333
-
Thi Thanh Thuy N'Guyen,Guillaume Contrel,Véronique Montembault,Gilles Dujardin,Laurent Fontaine Polym. Chem. 2015 6 3024
-
Nanaji Arisetti,Hazel L. S. Fuchs,Janetta Coetzee,Manuel Orozco,Dominik Ruppelt,Armin Bauer,Dominik Heimann,Eric Kuhnert,Satya P. Bhamidimarri,Jayesh A. Bafna,Bettina Hinkelmann,Konstantin Eckel,Stephan A. Sieber,Peter P. Müller,Jennifer Herrmann,Rolf Müller,Mathias Winterhalter,Claudia Steinem,Mark Br?nstrup Chem. Sci. 2021 12 16023
-
Majid Mohammadnia,Nazanin Poormirzaei Nanoscale Adv. 2021 3 1917
-
Yan-Hong Jiang,Man Xiao,Chao-Guo Yan RSC Adv. 2016 6 35609
930-88-1 (N-Methylmaleimide) Prodotti correlati
- 2973-17-3(N-Allylmaleimide)
- 128-53-0(N-Ethylmaleimide)
- 5132-30-9( BMOE )
- 1073-93-4(N-Isopropylmaleimide)
- 2137983-03-8(2,2-Difluoro-3-{methyl[2-(methylamino)ethyl]amino}propanehydrazide)
- 1187931-88-9(7-Bromo-quinolin-4-ylamine Hydrochloride)
- 2137090-33-4(Piperazine, 1-cyclopropyl-2-ethyl-, (2R)-)
- 1152657-16-3(1-Methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 1226431-65-7(4-(4-butylphenyl)-6-chloro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile)
- 27992-32-1(6-bromo-1,2-dihydropyridin-2-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:930-88-1)N-Methylmaleimide

Purezza:99%/99%
Quantità:100g/500g
Prezzo ($):228.0/700.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-88-1)N-Methylmaleimide

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta